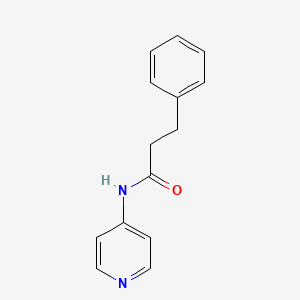![molecular formula C13H17N3O2S B5841995 N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5841995.png)
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide, also known as MPT0B392, is a novel small molecule that has attracted significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is not fully understood. However, it has been proposed that this compound targets the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities. Moreover, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is its potent anticancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide and to identify potential biomarkers of response to this compound. Moreover, preclinical studies are needed to evaluate the safety and efficacy of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide in animal models before clinical trials can be initiated.
Synthesemethoden
The synthesis of N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide involves a multi-step process that starts with the reaction of 4-morpholine aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)acetamide has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Eigenschaften
IUPAC Name |
N-[(2-morpholin-4-ylphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-10(17)14-13(19)15-11-4-2-3-5-12(11)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H2,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMEANFDYLQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)

![1-methyl-2-({[5-(methylthio)-1,3,4-thiadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5841973.png)

![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)


![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5842005.png)
![2-cyano-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5842030.png)